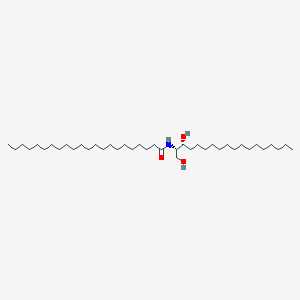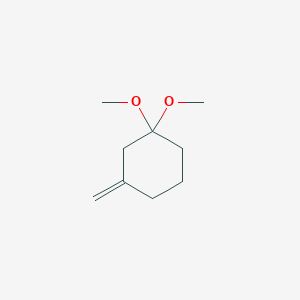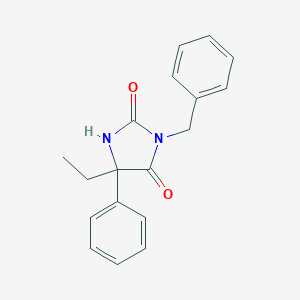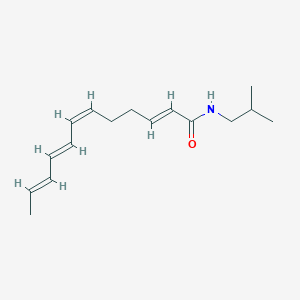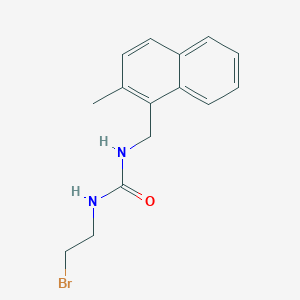![molecular formula C14H24N2O B021578 1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol CAS No. 108621-85-8](/img/structure/B21578.png)
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is an organic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and beta-methylpentylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction. Solvents such as ethanol or methanol are often employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-ethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-propylaminoethanol
Uniqueness
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
108621-85-8 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
InChI Key |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Canonical SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Synonyms |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


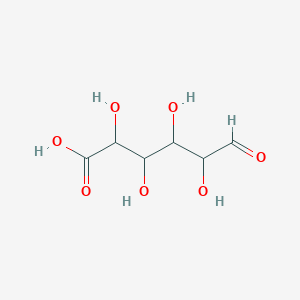
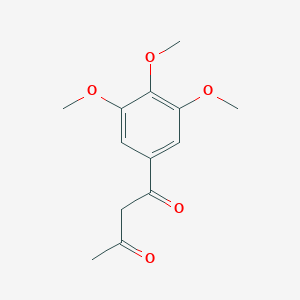


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)



